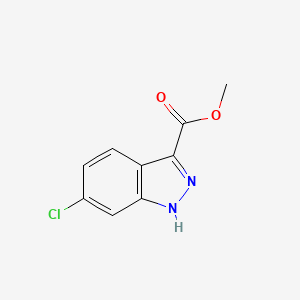

Methyl 6-chloro-1H-indazole-3-carboxylate

Vue d'ensemble

Description

“Methyl 6-chloro-1H-indazole-3-carboxylate” is a compound with the molecular formula C9H7ClN2O2 . It is a member of indazoles , which are important heterocycles in drug molecules . This compound is used in organic synthesis .

Molecular Structure Analysis

The molecular structure of “Methyl 6-chloro-1H-indazole-3-carboxylate” includes a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The compound has a molecular weight of 210.62 g/mol .Physical And Chemical Properties Analysis

“Methyl 6-chloro-1H-indazole-3-carboxylate” has several computed properties. It has a molecular weight of 210.62 g/mol, an XLogP3-AA of 2.4, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 2 . It is soluble in water .Applications De Recherche Scientifique

Anti-Inflammatory Applications

Methyl 6-chloro-1H-indazole-3-carboxylate: and its derivatives have shown potential as anti-inflammatory agents. Studies have synthesized various indazole derivatives and evaluated their efficacy in vivo for conditions like arthritis and edema. For instance, certain compounds have demonstrated significant anti-inflammatory activity with minimal side effects .

Antimicrobial Activity

Indazole compounds, including those with the methyl 6-chloro-1H-indazole-3-carboxylate structure, have been explored for their antimicrobial properties. These compounds are studied for their potential to inhibit the growth of various bacterial strains, contributing to the development of new antibiotics .

Anti-Cancer Properties

The indazole moiety is a part of several compounds with anticancer activities. Some derivatives of methyl 6-chloro-1H-indazole-3-carboxylate have been tested against different cancer cell lines, showing promising results. For example, certain compounds have inhibited cell growth effectively, particularly against colon and melanoma cell lines, with GI50 values in a low micromolar range .

Antiprotozoal Effects

Research has also been conducted on the antiprotozoal effects of indazole derivatives. These studies aim to develop treatments for diseases caused by protozoan parasites, with some compounds showing promising results in inhibiting protozoal growth .

Cardiovascular Research

Indazole derivatives are investigated for their potential cardiovascular benefits, including antihypertensive effects. By modulating various biological pathways, these compounds could contribute to the treatment of hypertension and related cardiovascular disorders .

Neuropharmacological Applications

The indazole nucleus is being studied for its neuropharmacological applications, including the treatment of neurodegenerative diseases. Derivatives of methyl 6-chloro-1H-indazole-3-carboxylate may offer therapeutic benefits for conditions such as Alzheimer’s and Parkinson’s disease by affecting neurological pathways and protecting neural cells .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Orientations Futures

Indazole-containing derivatives, including “Methyl 6-chloro-1H-indazole-3-carboxylate”, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research may focus on developing new synthesis methods and exploring their biological activities .

Mécanisme D'action

Target of Action

Methyl 6-chloro-1H-indazole-3-carboxylate is a derivative of indazole, a heterocyclic compound . Indazole derivatives have been found to exhibit a wide variety of biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects . They have been shown to inhibit, regulate, and/or modulate the activity of certain kinases, such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in various cellular processes, including cell growth and division, and their dysregulation can lead to diseases such as cancer .

Mode of Action

Based on the known activities of indazole derivatives, it can be inferred that this compound likely interacts with its target kinases, leading to their inhibition, regulation, or modulation . This interaction can result in changes in the activity of these kinases, potentially altering cellular processes and leading to various biological effects .

Biochemical Pathways

The biochemical pathways affected by Methyl 6-chloro-1H-indazole-3-carboxylate are likely to be those involving its target kinases. For instance, the inhibition of CHK1 and CHK2 kinases can affect the cell cycle, potentially leading to the suppression of cell proliferation . Similarly, the modulation of h-sgk activity can influence various cellular processes, including cell volume regulation .

Pharmacokinetics

It has been suggested that indazole derivatives generally have high gi absorption and are bbb permeant . These properties could potentially impact the bioavailability of Methyl 6-chloro-1H-indazole-3-carboxylate, influencing its efficacy and safety.

Result of Action

The molecular and cellular effects of Methyl 6-chloro-1H-indazole-3-carboxylate’s action are likely to be diverse, given the wide range of biological activities exhibited by indazole derivatives . For instance, its anticancer activity could result from the inhibition of cell proliferation due to its interaction with target kinases . Its anti-inflammatory activity could be due to the inhibition of mediators such as prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) .

Propriétés

IUPAC Name |

methyl 6-chloro-1H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-14-9(13)8-6-3-2-5(10)4-7(6)11-12-8/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALYJEMREXVWPMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC2=C1C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635047 | |

| Record name | Methyl 6-chloro-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-chloro-1H-indazole-3-carboxylate | |

CAS RN |

717134-47-9 | |

| Record name | Methyl 6-chloro-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

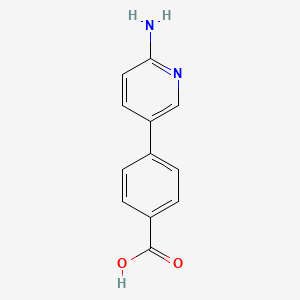

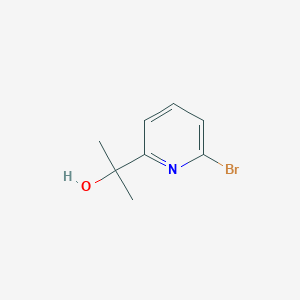

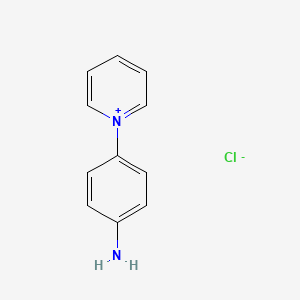

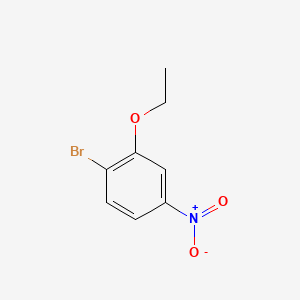

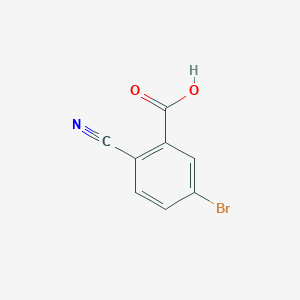

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Benzyl-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B1290332.png)

![[2,4'-Bipyridine]-5-carboxylic acid](/img/structure/B1290336.png)